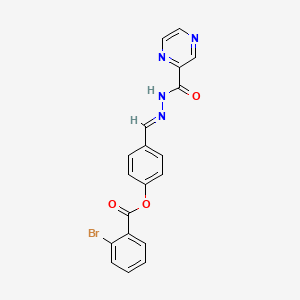
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C19H13BrN4O3 This compound is notable for its unique structure, which includes a pyrazine ring, a carbohydrazonoyl group, and a bromobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps. One common method starts with the preparation of the pyrazinylcarbonyl hydrazone intermediate. This intermediate is then reacted with a phenyl bromobenzoate derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced on a larger scale, the process involves similar steps as the laboratory synthesis but with optimized conditions for higher yield and purity. This may include the use of automated reactors, precise temperature control, and advanced purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one functional group with another. For example, nucleophilic substitution can occur at the bromine atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets. The pyrazine ring and carbohydrazonoyl group are believed to play crucial roles in its biological activity. These functional groups can interact with enzymes or receptors, leading to the modulation of various biochemical pathways. For example, the compound may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anti-cancer effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 3-bromobenzoate
- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 4-butoxybenzoate
- 4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
Uniqueness
4-(2-(2-Pyrazinylcarbonyl)carbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and potency in various applications, making it a valuable subject of study in research and development.
Propiedades
Número CAS |
765296-72-8 |
|---|---|
Fórmula molecular |
C19H13BrN4O3 |
Peso molecular |
425.2 g/mol |
Nombre IUPAC |
[4-[(E)-(pyrazine-2-carbonylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C19H13BrN4O3/c20-16-4-2-1-3-15(16)19(26)27-14-7-5-13(6-8-14)11-23-24-18(25)17-12-21-9-10-22-17/h1-12H,(H,24,25)/b23-11+ |
Clave InChI |
VDDBFUQEBDHSOM-FOKLQQMPSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=NC=CN=C3)Br |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=NC=CN=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-(Benzyloxy)-2-methylbenzoyl]-5-(2,4-dichlorophenyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026278.png)

![2-{[6-(4-chlorophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B12026297.png)
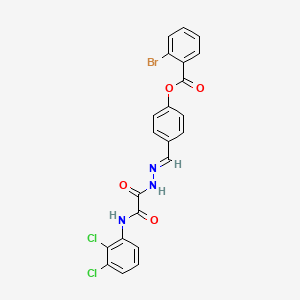
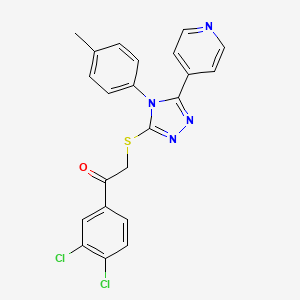
![[3-[(E)-(nonanoylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate](/img/structure/B12026307.png)
![2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12026318.png)
![N-(4-Nitrophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026324.png)
![4-[(5E)-5-{4-[(4-methylbenzyl)oxy]benzylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12026326.png)
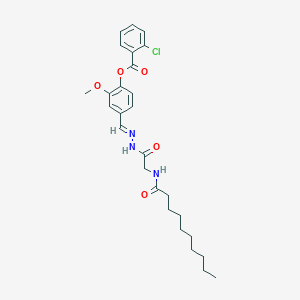
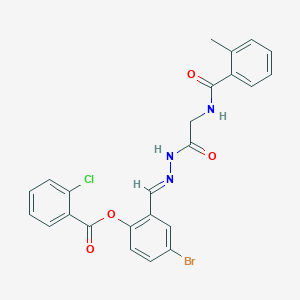
![5-(3-Bromo-4-hydroxy-5-methoxyphenyl)-4-(3,4-dimethoxybenzoyl)-3-hydroxy-1-[2-(4-morpholinyl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12026366.png)

![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12026373.png)
